2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
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Overview
Description
2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound characterized by multiple trifluoromethyl groups and a cyclohepta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, column chromatography, and high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of compounds, making it a promising candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in areas such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,4-bis(trifluoromethyl)-1-phenyl-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
- 2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carboxamide
Uniqueness
The uniqueness of 2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile lies in its multiple trifluoromethyl groups and the cyclohepta[b]pyridine core. These structural features confer enhanced stability, bioavailability, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16F9N3 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
2-amino-4,4-bis(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4aH-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16F9N3/c21-18(22,23)11-6-8-12(9-7-11)32-15-5-3-1-2-4-13(15)17(19(24,25)26,20(27,28)29)14(10-30)16(32)31/h5-9,13H,1-4,31H2 |
InChI Key |
PHFACQHXQAEKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(=CC1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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